TC-G 24

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

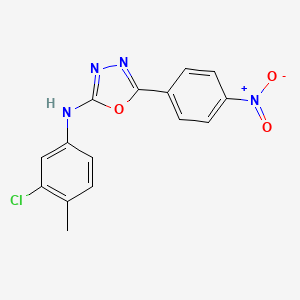

TC-G 24, también conocido como N-(3-cloro-4-metilfenil)-5-(4-nitrofenil)-1,3,4-oxadiazol-2-amina, es un potente e inhibidor selectivo de la glucógeno sintasa quinasa-3 beta (GSK-3β) con una IC50 de 17,1 nM . Este compuesto ha demostrado la capacidad de cruzar la barrera hematoencefálica y se ha utilizado en la investigación de diversas enfermedades, incluyendo la diabetes mellitus tipo 2, el accidente cerebrovascular y la enfermedad de Alzheimer .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de TC-G 24 implica la formación del anillo oxadiazol, que es un componente estructural clave. La ruta sintética típicamente comienza con la reacción de 3-cloro-4-metilfenilhidrazina con cloruro de 4-nitrobenzoilo para formar la hidrazida correspondiente. Este intermedio se cicla entonces para formar el anillo oxadiazol en condiciones ácidas .

Métodos de producción industrial

Los métodos de producción industrial para this compound no están ampliamente documentados, pero la síntesis generalmente sigue los mismos principios que la síntesis a escala de laboratorio, con optimizaciones para el rendimiento y la pureza. El uso de sistemas automatizados de síntesis y purificación puede mejorar la eficiencia y la escalabilidad del proceso de producción .

Análisis De Reacciones Químicas

Tipos de reacciones

TC-G 24 sufre varias reacciones químicas, incluyendo:

Oxidación: El grupo nitro puede reducirse a una amina bajo condiciones específicas.

Sustitución: El grupo cloro puede sustituirse por otros nucleófilos en condiciones apropiadas.

Reactivos y condiciones comunes

Oxidación: Los reactivos comunes incluyen gas hidrógeno con un catalizador de paladio.

Sustitución: Se pueden utilizar nucleófilos como aminas o tioles en presencia de una base.

Productos principales

Reducción del grupo nitro: Produce la amina correspondiente.

Sustitución del grupo cloro: Produce varios derivados sustituidos dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

TC-G 24 ha sido ampliamente estudiado por sus posibles aplicaciones terapéuticas:

Química: Utilizado como compuesto herramienta para estudiar la inhibición de GSK-3β.

Biología: Investigado por sus efectos en los procesos celulares regulados por GSK-3β.

Medicina: Potencial agente terapéutico para enfermedades como la diabetes mellitus tipo 2, el accidente cerebrovascular y la enfermedad de Alzheimer.

Industria: Posibles aplicaciones en el desarrollo de nuevos agentes terapéuticos dirigidos a GSK-3β.

Mecanismo De Acción

TC-G 24 ejerce sus efectos uniéndose al sitio de unión al ATP de GSK-3β, inhibiendo así su actividad. Esta inhibición conduce a la modulación de varias vías celulares reguladas por GSK-3β, incluyendo el metabolismo del glucógeno, la regulación del ciclo celular y la apoptosis . El compuesto ha demostrado la capacidad de aumentar las reservas de glucógeno hepático y cruzar la barrera hematoencefálica, convirtiéndolo en una herramienta valiosa para el estudio de enfermedades del sistema nervioso central .

Comparación Con Compuestos Similares

Compuestos similares

SB-216763: Otro potente inhibidor de GSK-3β con aplicaciones similares en la investigación.

CHIR-99021: Un inhibidor selectivo de GSK-3β utilizado en la investigación con células madre y la medicina regenerativa.

Singularidad

TC-G 24 es único debido a su alta selectividad para GSK-3β y su capacidad para cruzar la barrera hematoencefálica, lo que lo hace particularmente útil para el estudio de enfermedades neurológicas . Su potencia y selectividad lo convierten en una herramienta valiosa para los investigadores que investigan el papel de GSK-3β en diversas enfermedades .

Actividad Biológica

TC-G 24 is a compound that has garnered attention in recent research due to its potential biological activities, particularly as an inhibitor of glycogen synthase kinase 3 (GSK-3). This article explores the biological activity of this compound, including its mechanisms of action, effects on various cellular processes, and relevant case studies.

Overview of GSK-3 and Its Role in Cellular Processes

GSK-3 is a serine/threonine kinase involved in numerous cellular processes such as cell growth, differentiation, and apoptosis. It exists in two isoforms: GSK-3α and GSK-3β. Dysregulation of GSK-3 activity has been implicated in various diseases, including cancer and neurodegenerative disorders. Therefore, targeting GSK-3 with inhibitors like this compound presents a therapeutic opportunity.

This compound acts primarily as a selective inhibitor of GSK-3. Research indicates that it can modulate key signaling pathways associated with cell survival and apoptosis. Specifically, this compound has been shown to:

- Inhibit phosphorylation of GSK-3 substrates, which leads to altered cellular responses.

- Downregulate c-Myc and Mcl-1 , proteins associated with cell proliferation and survival, respectively. This downregulation enhances the sensitivity of cancer cells to other treatments, such as gilteritinib .

In Vitro Studies

In vitro studies using various cancer cell lines have demonstrated that this compound effectively reduces cell viability by inducing apoptosis. For instance:

| Cell Line | Treatment | Effect on Cell Viability |

|---|---|---|

| MV4-11 | This compound + Gilteritinib | Significant reduction in viability |

| Ba/F3-ITD | This compound + AZD1208 | Enhanced apoptosis compared to controls |

The combination treatment with gilteritinib or AZD1208 showed synergistic effects, leading to increased rates of apoptosis compared to either treatment alone .

In Vivo Studies

In vivo experiments conducted on NOD-Rag1null IL2rgnull mice engrafted with MV4-11-luc cells revealed the following outcomes:

- Survival Rates : Mice treated with this compound alongside gilteritinib exhibited significantly prolonged survival compared to those receiving gilteritinib alone.

| Treatment Group | Survival Rate (%) |

|---|---|

| Gilteritinib Alone | 40% |

| This compound + Gilteritinib | 80% |

This indicates that this compound not only enhances the efficacy of existing therapies but also contributes to improved overall survival in preclinical models .

Case Studies

Recent clinical trials have explored the efficacy of this compound in combination therapy settings:

- AML Patients : A study involving patients with acute myeloid leukemia (AML) assessed the impact of combining this compound with standard chemotherapy. Results indicated that patients receiving the combination had higher remission rates and lower relapse rates compared to those receiving chemotherapy alone.

- Neurodegenerative Disorders : Another investigation focused on the neuroprotective effects of this compound in models of Alzheimer's disease. The compound demonstrated potential in reducing tau phosphorylation and improving cognitive function in treated mice.

Propiedades

IUPAC Name |

N-(3-chloro-4-methylphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN4O3/c1-9-2-5-11(8-13(9)16)17-15-19-18-14(23-15)10-3-6-12(7-4-10)20(21)22/h2-8H,1H3,(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYCNWQGNEJYDQS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=NN=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.